molecular formula C19H23N3O3S2 B4619531 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide

3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide

Cat. No.: B4619531
M. Wt: 405.5 g/mol
InChI Key: CTDKKJHCYQOBLH-UHFFFAOYSA-N
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Description

3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.11808395 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives are widely recognized for their versatility in drug discovery, serving as key scaffolds for the synthesis of compounds targeting central nervous system (CNS) disorders among others. These derivatives, including those with sulfonamide groups, are explored for their potential in creating new therapeutics due to their structural diversity and ability to modulate pharmacokinetic and pharmacodynamic profiles (Li Petri et al., 2021). The review by Li Petri et al. highlights the significance of the pyrrolidine ring, a core element in piperidine chemistry, underscoring the scaffold's contribution to the stereochemistry of molecules and its impact on biological activity.

Sulfonamide Compounds in Drug Development

Sulfonamide derivatives, closely related to the compound , have been integral in the development of functional molecules and pharmaceuticals. A review of the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide demonstrates the chemical versatility and pharmaceutical value of sulfonamide moieties. These compounds have found applications across organic synthesis and in the pharmaceutical industry, suggesting a broad utility that could extend to 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide (Kyosuke Kaneda, 2020).

Applications in Treating Central Nervous System Disorders

Functional chemical groups in heterocycles, such as those present in piperidine and sulfonamide derivatives, have been identified as promising leads for synthesizing compounds with CNS activity. These functional groups contribute to the discovery of novel CNS drugs, addressing diseases with high unmet medical needs while minimizing adverse effects associated with traditional CNS therapeutics (Saganuwan, 2017).

Properties

IUPAC Name

3-(4-methylpiperidine-1-carbonyl)-4-methylsulfanyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-14-7-10-22(11-8-14)19(23)17-12-16(5-6-18(17)26-2)27(24,25)21-15-4-3-9-20-13-15/h3-6,9,12-14,21H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDKKJHCYQOBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CN=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide
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3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide
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3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide
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3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide
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3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide
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3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide

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